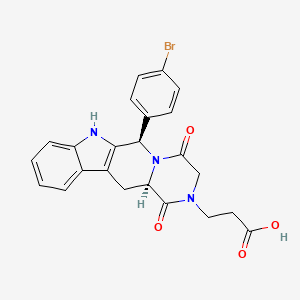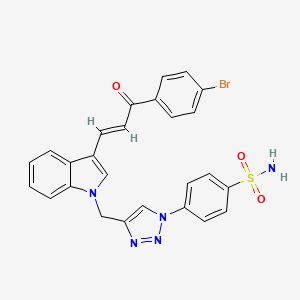
hCA I-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hCA I-IN-2: is a selective inhibitor of human carbonic anhydrase I. It also exhibits inhibitory activity against other isoforms such as human carbonic anhydrase II, human carbonic anhydrase IX, and human carbonic anhydrase XII, but with significantly lower affinity . This compound is primarily used in research settings to study the inhibition of carbonic anhydrase enzymes, which play crucial roles in various physiological processes, including pH regulation and ion transport .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hCA I-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically involves:
Formation of the core structure: This involves the synthesis of a benzimidazole or similar heterocyclic core.
Functionalization: Introduction of sulfonamide groups and other substituents to enhance selectivity and potency.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: hCA I-IN-2 primarily undergoes substitution reactions, particularly involving the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: hCA I-IN-2 is used as a tool compound to study the inhibition of carbonic anhydrase enzymes. It helps in understanding the structure-activity relationships and the design of more potent inhibitors .
Biology: In biological research, this compound is used to investigate the role of carbonic anhydrase enzymes in various physiological processes, including pH regulation, ion transport, and fluid secretion .
Industry: In the industrial sector, this compound can be used in the development of diagnostic tools and assays for detecting carbonic anhydrase activity .
Mécanisme D'action
hCA I-IN-2 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their catalytic activity. The compound interacts with the zinc ion present in the active site, preventing the enzyme from converting carbon dioxide to bicarbonate and protons . This inhibition disrupts the enzyme’s normal function, leading to various physiological effects depending on the specific isoform targeted .
Comparaison Avec Des Composés Similaires
Acetazolamide: A well-known carbonic anhydrase inhibitor used clinically for glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Dorzolamide: Used in the treatment of glaucoma by reducing intraocular pressure.
Uniqueness of hCA I-IN-2: this compound is unique in its high selectivity for human carbonic anhydrase I compared to other isoforms. This selectivity makes it a valuable tool for studying the specific role of human carbonic anhydrase I in various physiological and pathological processes .
Propriétés
Formule moléculaire |
C26H20BrN5O3S |
|---|---|
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
4-[4-[[3-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H20BrN5O3S/c27-20-8-5-18(6-9-20)26(33)14-7-19-15-31(25-4-2-1-3-24(19)25)16-21-17-32(30-29-21)22-10-12-23(13-11-22)36(28,34)35/h1-15,17H,16H2,(H2,28,34,35)/b14-7+ |
Clé InChI |
OZCMEGCKDHVCKV-VGOFMYFVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)/C=C/C(=O)C5=CC=C(C=C5)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)C=CC(=O)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


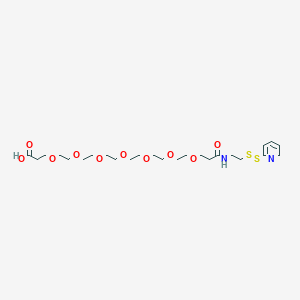
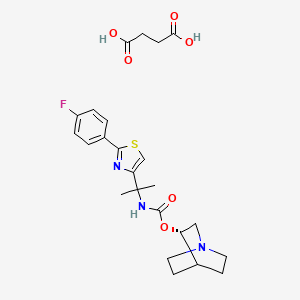
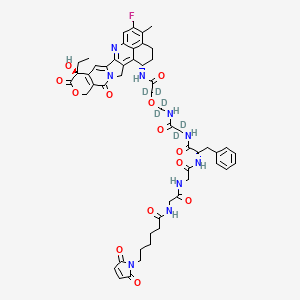
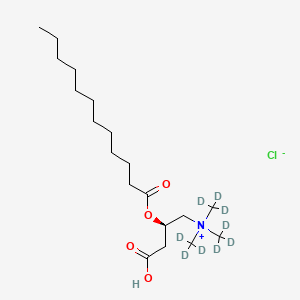
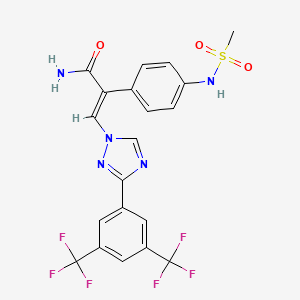
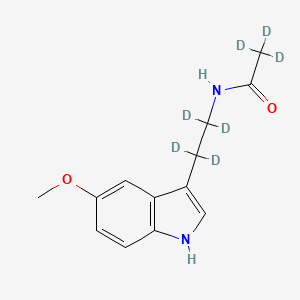
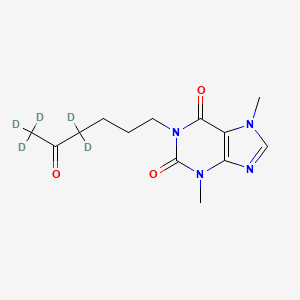
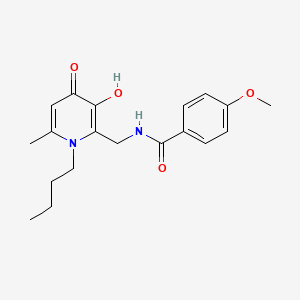
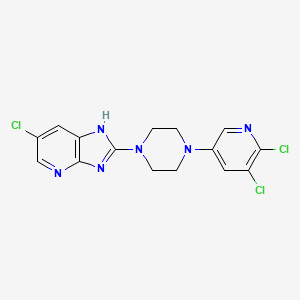
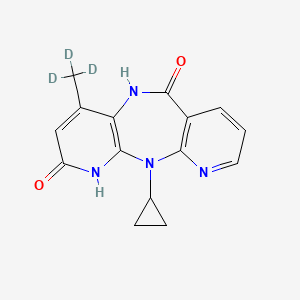
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
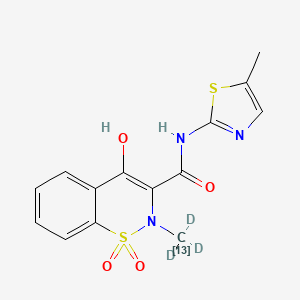
![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)
